molecular formula C16H16N2O2S B14960305 4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide

4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide

Cat. No.: B14960305
M. Wt: 300.4 g/mol
InChI Key: GEPADWPSZFXPHP-UHFFFAOYSA-N
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Description

4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide is an organic compound characterized by the presence of a benzamide group attached to a phenylsulfanyl-propanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 3-(phenylsulfanyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to the active site of enzymes, while the benzamide moiety can interact with receptor sites, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(2-Fluorophenyl)propanoyl]amino}benzamide
  • 4-{[3-(Phenylthio)propanoyl]amino}benzamide
  • 4-{[3-(Phenylsulfinyl)propanoyl]amino}benzamide

Uniqueness

4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide is unique due to the presence of the phenylsulfanyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

4-(3-phenylsulfanylpropanoylamino)benzamide

InChI

InChI=1S/C16H16N2O2S/c17-16(20)12-6-8-13(9-7-12)18-15(19)10-11-21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,20)(H,18,19)

InChI Key

GEPADWPSZFXPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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